molecular formula C7H15Cl2N3S B2723825 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride CAS No. 2230802-68-1

1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B2723825
CAS RN: 2230802-68-1
M. Wt: 244.18
InChI Key: DIHVKQDXVAJJHF-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2230802-68-1 . It has a molecular weight of 244.19 and its IUPAC name is 1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.19 . It is a powder that is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, and others were not found in the sources I accessed .

Scientific Research Applications

Radioprotection

One of the significant applications of this compound is in the field of radioprotection . It has been found that 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) and 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-AADT), two nitric oxide synthase inhibitors, can protect against radiation-induced hematopoietic and intestinal injury in mice . These compounds can decrease oxidative and nitrosative stress by enhancing the antioxidant defense system and reducing nitric oxide as well as peroxynitrite content .

Hematopoietic System Recovery

These compounds have been shown to accelerate the recovery of the hematopoietic system after radiation exposure . This is particularly important in the context of radiation therapy, where damage to the hematopoietic system can be a significant side effect .

DNA Damage Mitigation

Another application of these compounds is in mitigating radiation-induced DNA damage . This is evaluated by the comet assay, a method for measuring DNA damage in individual cells .

Anticoagulant Therapy

The compound has also been used in the development of new generation anticoagulants . Research shows that blood clotting factors are involved in thrombotic processes, and the development of dual inhibitors as new generation anticoagulants is an urgent problem . The compound has been used in the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa .

Thrombosis Suppression

The inhibition of coagulation factor XIa can suppress thrombosis with a limited contribution to normal hemostasis . This makes the compound a promising candidate for the development of new antithrombotic drugs .

Reduction of Hemorrhagic Complications

Studies show that it is thrombin inhibition that inevitably increases the likelihood of hemorrhagic complications, especially when used in conjunction with thrombolytic drugs . The use of this compound in the development of new anticoagulants could potentially reduce these complications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHVKQDXVAJJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride

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